Brazilin

Descripción general

Descripción

La brasilina es un compuesto homo isoflavonoide natural que se encuentra principalmente en la madera dura de Caesalpinia sappan y Haematoxylum brasiletto . Es conocida por su vibrante color rojo cuando se oxida a brasileína y se ha utilizado tradicionalmente por sus propiedades medicinales, incluidos los efectos antiinflamatorios, antitumorales y antidiabéticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La brasilina se puede sintetizar mediante varios métodos, incluida la extracción de fuentes naturales y la síntesis química. Un método común implica la extracción de la madera dura de Caesalpinia sappan utilizando solventes como etanol o metanol . El extracto se purifica luego utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) o la cromatografía en capa fina (TLC) .

Métodos de producción industrial

La producción industrial de brasilina a menudo implica la cromatografía contracorriente de alto rendimiento (HPCCC), que permite una separación y purificación eficiente del compuesto a partir de extractos vegetales . Este método utiliza un sistema de solventes, típicamente cloroformo-metanol-agua, para lograr alta pureza y rendimiento .

Análisis De Reacciones Químicas

Oxidation Reactions and Structural Transformation

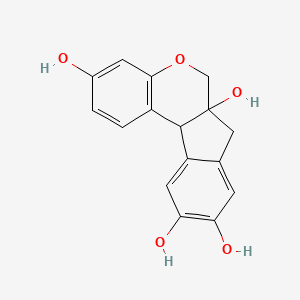

Brazilin (C₁₆H₁₄O₅) contains a hydroxyl group at C-4, which oxidizes to form brazilein (C₁₆H₁₂O₅), a quinonoid structure with a conjugated carbonyl system . This oxidation is pH-dependent:

-

Acidic conditions (pH 3) : Stabilizes this compound’s hydroxylated form.

-

Alkaline conditions (pH 7–9) : Deprotonation occurs, forming deprotonated intermediates that rapidly oxidize to brazilein .

UV-VIS spectroscopy reveals brazilein’s distinct absorbance peaks:

| pH | λ<sub>max</sub> (nm) | Observed Change (Heating at 100°C) |

|---|---|---|

| 3 | 450, 510, 544 | Minimal degradation |

| 7 | 450, 510, 544 | Increased UV absorbance (260–345 nm) |

| 9 | 450, 510, 544 | 60% reduction in visible absorbance |

FTIR analysis confirms structural changes:

-

Loss of OH groups (3,425–3,380 cm⁻¹) in alkaline conditions .

-

Reduction in C=O (1,365 cm⁻¹) and C=C (1,595 cm⁻¹) bands, indicating quinone degradation .

Stability Under pH Variations

This compound’s stability is highly pH-sensitive:

-

pH 3 : Retains 95% of its structure after 60 minutes at 100°C .

-

pH 7–9 : Rapid degradation via deprotonation and oxidation, forming quinone intermediates .

Thermal degradation pathways:

| Temperature (°C) | pH | Degradation Products |

|---|---|---|

| 60 | 9 | Partial conversion to quinones |

| 80 | 7 | Increased deprotonated forms |

| 100 | 9 | Colorless, low-molecular-weight compounds |

Thermal Degradation Kinetics

Heating accelerates brazilein’s degradation in alkaline conditions:

-

Activation energy (E<sub>a</sub>) : Estimated at 45–60 kJ/mol for pH 9 .

-

Rate constant (k) : Increases by 3× at pH 9 compared to pH 7 .

Degradation follows pseudo-first-order kinetics:

Where depends on pH and temperature.

Reactivity in Propolis Formulations

In Brazilian brown propolis, this compound coexists with:

Chromatographic studies (RP-HPLC–DAD–ESI–MS/MS) show this compound’s reactivity with:

Environmental and Industrial Implications

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Brazilin is chemically similar to hematoxylin and can be oxidized to form brazilein, a compound that exhibits strong dyeing capabilities. The structural characteristics of this compound contribute to its reactivity and utility in various applications, particularly in histology and textile industries.

Medicinal Applications

This compound has been extensively studied for its medicinal properties, particularly in traditional medicine and modern pharmacology.

Antimicrobial Activity

This compound exhibits notable antibacterial properties against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential uses in developing new antibacterial agents .

Antioxidant Properties

The compound also possesses significant antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. This compound has shown promise in protecting cells from damage caused by free radicals, thereby contributing to its potential role in cancer prevention and treatment .

Anti-inflammatory Effects

Research indicates that this compound may help reduce inflammation, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways highlights its therapeutic potential in conditions such as arthritis and other chronic inflammatory disorders .

Dye Production

This compound is primarily known for its application as a natural dye. Its vibrant color and stability make it suitable for various dyeing processes.

Textile Industry

In the textile industry, this compound is used as a natural dye for fabrics, offering an eco-friendly alternative to synthetic dyes. Its application not only enhances the aesthetic appeal of textiles but also aligns with sustainable practices in fashion .

Histological Staining

In histology, this compound serves as a staining agent for tissue samples, allowing for better visualization under a microscope. Its use in staining protocols assists researchers in studying cellular structures and diagnosing diseases .

Materials Science Applications

This compound's unique chemical properties have led to exploration in materials science.

Polymer Composites

Studies have investigated incorporating this compound into polymer matrices to enhance material properties such as strength and thermal stability. The addition of this compound can improve the mechanical properties of biopolymers, making them more suitable for various applications .

Biodegradable Materials

Given the increasing demand for biodegradable materials, this compound's natural origin positions it as a potential additive in developing eco-friendly composites that can degrade over time without harming the environment .

Case Studies

Mecanismo De Acción

La brasilina ejerce sus efectos a través de varios objetivos y vías moleculares. Se ha demostrado que inhibe el inflamasoma NLRP3, que juega un papel crucial en la respuesta inflamatoria . Además, la brasilina modula la expresión de citoquinas y quimioquinas proinflamatorias, lo que reduce la inflamación . En las células cancerosas, la brasilina induce la apoptosis e inhibe la proliferación celular al afectar las vías involucradas en la regulación del ciclo celular y el estrés oxidativo .

Comparación Con Compuestos Similares

La brasilina está estrechamente relacionada con otros homo isoflavonoides, como la hematoxilina y la brasileína . Si bien la hematoxilina se utiliza principalmente como tinte en histología, la brasilina y la brasileína tienen actividades biológicas más amplias, incluidos los efectos antiinflamatorios y antitumorales . La capacidad única de la brasilina para quelar iones metálicos e inhibir objetivos moleculares específicos como el inflamasoma NLRP3 la diferencia de otros compuestos similares .

Lista de compuestos similares

- Hematoxilina

- Brasileína

- Cloruro de cianina

- Quercetina

- Rutina

Las diversas actividades biológicas de la brasilina y sus posibles aplicaciones terapéuticas la convierten en un compuesto de gran interés en diversos campos de la investigación científica.

Actividad Biológica

Brazilin, a natural isoflavonoid derived from the bark and heartwood of Caesalpinia sappan and Haematoxylum brasiletto , has garnered significant attention in recent years for its diverse biological activities. This article provides an in-depth analysis of the compound's pharmacological properties, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.

Chemical Structure and Sources

This compound is characterized by its nearly colorless appearance and serves as a precursor to the dye brazilein. It is predominantly found in Southeast Asia and South America, where it has been traditionally used in folk medicine for various ailments.

Anticancer Activity

This compound exhibits potent anticancer properties across multiple cancer types. Research indicates that it induces apoptosis (programmed cell death) and inhibits cell proliferation through various mechanisms:

- Mechanisms of Action :

- Apoptosis Induction : this compound increases the expression of pro-apoptotic proteins such as Bcl-2 and Bcl-XL while decreasing Bax levels, leading to enhanced caspase activity (caspase-3 and -7) and PARP cleavage .

- Cell Cycle Arrest : It inhibits histone deacetylases (HDACs), which play a crucial role in cell cycle regulation .

- Inhibition of Metastasis : this compound binds effectively to matrix metalloproteinases (MMP-2, MMP-9) and PTGS2, enzymes involved in tumor metastasis .

Table 1: Summary of this compound's Anticancer Effects

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) production. It reduces the expression of inducible nitric oxide synthase (iNOS) at concentrations as low as 100 µM . This action contributes to its therapeutic potential in treating inflammatory diseases.

Antioxidant Activity

The compound protects cells from oxidative stress by enhancing the activity of antioxidant enzymes. Studies indicate that this compound can mitigate oxidative damage in various cell types, thereby supporting its role in preventing degenerative diseases associated with oxidative stress .

Antimicrobial Effects

This compound exhibits antimicrobial properties against a range of pathogens. It has been shown to inhibit bacterial growth, particularly against methicillin-resistant strains of Staphylococcus aureus and other Gram-positive and Gram-negative bacteria . The mechanism involves interference with DNA and protein synthesis in microbial cells.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Salmonella typhi | Moderate |

Case Studies and Clinical Research

Recent studies have further elucidated the therapeutic potential of this compound. For instance:

- A study involving breast cancer cell lines highlighted that this compound not only inhibits proliferation but also enhances the efficacy of conventional chemotherapeutics like doxorubicin .

- Another investigation showed that this compound pre-treatment significantly increased cell viability in neuroblastoma cells under oxidative stress conditions, suggesting its protective role against cellular damage .

Propiedades

IUPAC Name |

7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c17-9-1-2-10-14(4-9)21-7-16(20)6-8-3-12(18)13(19)5-11(8)15(10)16/h1-5,15,17-20H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHUTZOCTZJUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-07-7 | |

| Record name | Brazilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Brazilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol, 7,11b-dihydro-, (6aS,11bR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,11b-dihydrobenz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.